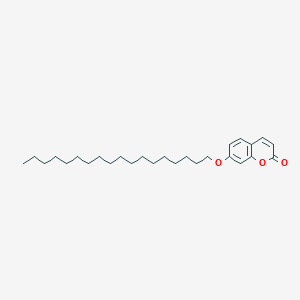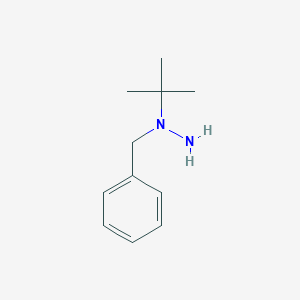
5-(Iodomethylidene)oxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Iodomethylidene)oxolan-2-one is an organic compound that belongs to the class of oxolanes It is characterized by the presence of an iodomethylidene group attached to the oxolan-2-one ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Iodomethylidene)oxolan-2-one typically involves the reaction of 4-pentenoic acid with iodine in the presence of acetonitrile. The reaction proceeds through the formation of a cyclic iodonium intermediate, which is then opened by the carboxylate group to form the desired lactone . The reaction conditions are optimized to favor the formation of the five-membered ring structure, which is entropically and enthalpically preferred .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis and optimization of reaction conditions apply. Industrial production would likely involve scaling up the laboratory synthesis methods, ensuring efficient reaction conditions, and optimizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(Iodomethylidene)oxolan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The iodomethylidene group can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom.
Cyclization Reactions: The compound can undergo cyclization reactions to form different ring structures.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine-substituted oxolanes, while oxidation reactions can produce iodinated oxolanes with higher oxidation states.
Scientific Research Applications
5-(Iodomethylidene)oxolan-2-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the synthesis of complex organic molecules and materials.
Mechanism of Action
The mechanism of action of 5-(Iodomethylidene)oxolan-2-one involves the formation of a cyclic iodonium intermediate during its synthesis . This intermediate is electrophilic and can be attacked by nucleophiles, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
Oxolan-2-one: A simpler analog without the iodomethylidene group.
Gamma-Butyrolactone: A related compound with a similar lactone ring structure.
Gamma-Decalactone: Another gamma-lactone with a different substituent at the 5-position.
Uniqueness
5-(Iodomethylidene)oxolan-2-one is unique due to the presence of the iodomethylidene group, which imparts distinct chemical reactivity and potential applications. This differentiates it from other similar compounds and makes it a valuable compound for research and industrial applications.
Properties
| 93040-51-8 | |
Molecular Formula |
C5H5IO2 |
Molecular Weight |
224.00 g/mol |
IUPAC Name |
5-(iodomethylidene)oxolan-2-one |
InChI |
InChI=1S/C5H5IO2/c6-3-4-1-2-5(7)8-4/h3H,1-2H2 |
InChI Key |
XIPQQPOTDOENIA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)OC1=CI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(7-Oxabicyclo[4.1.0]heptane-3,3-diyl)bis(methylene) diacetate](/img/structure/B14350379.png)

![Benzene, 1,4-bis[2-(2-chloroethoxy)ethoxy]-](/img/structure/B14350396.png)
![3-[(2,4-Dimethylpenta-1,3-dien-3-yl)disulfanyl]-2,4-dimethylpenta-1,3-diene](/img/structure/B14350400.png)


![5-Amino-4-methoxythieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B14350423.png)

